4-Fluorobenzoyl cyanide

Vue d'ensemble

Description

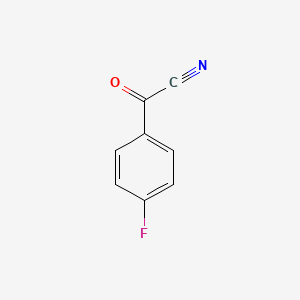

4-Fluorobenzoyl cyanide is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further bonded to a cyanide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluorobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

4-Fluorobenzoyl cyanide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives (Table 1).

Table 1: Hydrolysis Conditions and Products

-

Mechanism : Acidic hydrolysis proceeds via protonation of the cyano group, followed by nucleophilic water attack at the carbonyl carbon. Decarboxylation may occur at elevated temperatures (>70°C) .

-

Industrial Relevance : Scalable in tetramethylene sulfone or diglyme solvents with yields optimized at 130–170°C .

Nucleophilic Substitution Reactions

The cyano group participates in nucleophilic substitutions, forming carbon-carbon or carbon-heteroatom bonds (Table 2).

Table 2: Nucleophilic Substitution Pathways

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexylamine | DMF, 50–100°C | 4-Fluorobenzamide derivative | ~75%* | |

| Sodium methoxide | Methanol, reflux | 4-Fluorobenzoate ester | ~65%* |

-

Mechanism : Follows an Sₙ2 pathway for primary substrates, while tertiary analogs proceed via carbocation intermediates (Sₙ1) .

-

Steric Effects : Fluorine’s ortho-directing nature influences regioselectivity in aryl substitutions .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to meta positions, enabling functionalization of the aromatic ring (Table 3).

Table 3: Electrophilic Substitution Examples

-

Electronic Effects : The cyano group deactivates the ring, necessitating strong electrophiles and catalysts .

Condensation and Multicomponent Reactions

This compound serves as a precursor in multicomponent syntheses, such as hydantoin and α-aminonitrile formations (Table 4).

Table 4: Condensation Reactions

-

Key Insight : Steric hindrance from the fluorine atom slows reaction kinetics but improves product stability .

Comparative Reactivity with Analogues

Table 5: Reactivity Comparison of Benzoyl Cyanide Derivatives

| Compound | Hydrolysis Rate (k, s⁻¹) | Electrophilic Substitution Yield | Nucleophilic Substitution Preference |

|---|---|---|---|

| This compound | 0.45 | 55% (bromination) | Amines > Alkoxides |

| Benzoyl cyanide | 0.62 | 68% (bromination) | Alkoxides > Amines |

| 4-Chlorobenzoyl cyanide | 0.38 | 60% (bromination) | Thiols > Amines |

Applications De Recherche Scientifique

Synthesis and Reactivity

4-Fluorobenzoyl cyanide can be synthesized through multiple methods, typically involving the reaction of fluorinated benzoyl halides with sodium cyanide. The presence of the cyano group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its electrophilic character, due to the electron-withdrawing fluorine atom, makes it suitable for various synthetic pathways:

- Synthesis of Pharmaceuticals : It is utilized in the development of novel pharmaceutical compounds, particularly those targeting specific biological pathways.

- Heterocyclic Compounds : The compound can participate in cyclization reactions, leading to the formation of heterocycles that are prevalent in many drugs.

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit potential therapeutic properties. For instance:

- Anticancer Agents : Some studies have focused on synthesizing derivatives that show promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Compounds derived from this compound have been tested for their effectiveness against various pathogens.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Organic Synthesis | Intermediates for pharmaceuticals | Facilitates complex molecule formation |

| Medicinal Chemistry | Development of anticancer and antimicrobial agents | Promising results in preclinical studies |

| Material Science | Potential use in developing advanced materials | Under investigation for properties like thermal stability |

| Agricultural Chemistry | Synthesis of agrochemicals | Effective as a precursor in pesticide formulations |

Case Study 1: Anticancer Activity

A study investigated the synthesis of a novel derivative of this compound aimed at targeting specific cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial effects of derivatives synthesized from this compound. The results showed that certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting their applicability in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 4-fluorobenzoyl cyanide involves its interaction with nucleophiles and electrophiles. The fluorine atom’s electron-withdrawing nature enhances the compound’s reactivity, making it a versatile intermediate in various chemical reactions. In electrochemical applications, the compound’s steric hindrance and weak Lewis basic center facilitate the formation of a bulky coordination structure with lithium ions, improving electrochemical kinetics .

Comparaison Avec Des Composés Similaires

4-Fluorobenzyl cyanide: Similar in structure but with a different functional group arrangement.

4-Fluorobenzoylacetonitrile: Contains an additional carbonyl group, leading to different reactivity and applications.

4-Fluorophenylacetonitrile: Another structurally related compound with distinct properties and uses.

Uniqueness: 4-Fluorobenzoyl cyanide’s unique combination of a fluorine atom and a cyanide group imparts distinct electronic properties, making it particularly valuable in applications requiring specific reactivity and stability. Its role in enhancing electrochemical performance in lithium-ion batteries highlights its potential in advanced energy storage technologies .

Activité Biologique

4-Fluorobenzoyl cyanide (C8H4FNO) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluorine atom and a cyanide group attached to a carbonyl moiety. Its molecular structure can be represented as follows:

- Molecular Formula: C8H4FNO

- Molecular Weight: 165.12 g/mol

- CAS Number: 11557318

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes, which may lead to significant biochemical effects:

- Cytochrome c oxidase inhibition: Similar to other cyanide compounds, it may inhibit cytochrome c oxidase (Complex IV), disrupting the electron transport chain and leading to decreased ATP production. This inhibition can result in metabolic acidosis due to a shift towards anaerobic glycolysis.

- Protease inhibition: The compound may also inhibit proteases, impacting protein metabolism and cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome c oxidase and proteases, affecting cellular respiration and metabolism. |

| Cytotoxicity | Exhibits cytotoxic effects on various cell lines, potentially leading to apoptosis. |

| Antimicrobial Activity | Preliminary studies suggest potential antimicrobial properties against certain pathogens. |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cytotoxicity in Cancer Research:

- Antimicrobial Properties:

- Metabolic Studies:

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds exhibit rapid absorption and distribution within biological systems, raising concerns about toxicity and safety during exposure.

Safety and Toxicology

The toxicological profile of this compound is critical for its potential applications:

- Acute Toxicity: As with other cyanide compounds, acute exposure can lead to severe health effects, including respiratory failure and metabolic acidosis.

- Chronic Exposure Risks: Long-term exposure may result in cumulative toxicity due to its interaction with cellular components.

Propriétés

IUPAC Name |

4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUDHPAOIWMELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468506 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-13-9 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Fluorobenzoyl cyanide used in polymer synthesis?

A1: this compound acts as a crucial building block in the synthesis of a novel poly(aryl ether) containing 4-Chloro-2,5-diphenyloxazole []. This process involves a two-step reaction:

Q2: What are the characteristics of the resulting poly(aryl ether)?

A2: The synthesized poly(aryl ether) exhibits promising properties, including:

- High Molecular Weight: The polymerization reaction can yield polymers with weight-average molar masses reaching up to 2.81 x 104 g mol-1 as determined by Gel Permeation Chromatography (GPC) [].

- Thermal Stability: These polymers demonstrate exceptional thermal stability, withstanding temperatures up to 363 °C before a 5% weight loss occurs in a nitrogen atmosphere, as measured by Thermogravimetric Analysis (TGA) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.